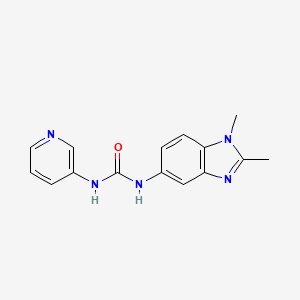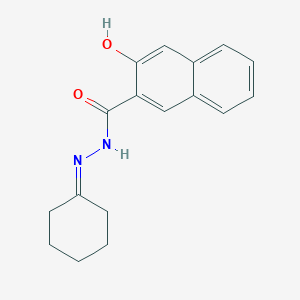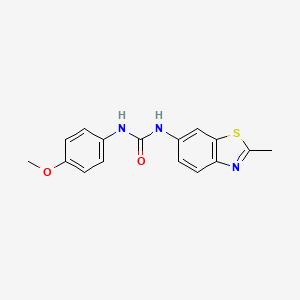
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea, also known as DMPIU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method and has been found to have a mechanism of action that could be beneficial in various biochemical and physiological processes.
作用機序
The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various biological processes. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea has also been found to inhibit the activity of various kinases, which are proteins that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea has also been found to inhibit the growth of cancer cells and to induce apoptosis, which is a process that leads to the death of cancer cells.
実験室実験の利点と制限
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. More research is needed to determine its potential applications and to understand its effects on different biological systems.
将来の方向性
There are several future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea has been found to have neuroprotective properties and could potentially be used to slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea has been shown to inhibit the growth of cancer cells and could potentially be used in combination with other cancer treatments. Additionally, more research is needed to understand the mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea and to identify other potential applications for this compound.
In conclusion, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea is a promising compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea and to identify its role in various biological processes.
合成法
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea is synthesized through a multi-step process that involves the reaction of 1,2-dimethyl-1H-benzimidazole with 3-pyridinylisocyanate. The reaction results in the formation of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea, which is then purified and characterized using various analytical techniques.
科学的研究の応用
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-10-17-13-8-11(5-6-14(13)20(10)2)18-15(21)19-12-4-3-7-16-9-12/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYZQCBXGPLOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dimethylbenzimidazol-5-yl)-3-pyridin-3-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)

![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)



![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)




![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)